N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide
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Overview
Description
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .
Preparation Methods
The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide typically involves the condensation of 2-aminobenzenethiol with isonicotinic acid derivatives under specific reaction conditions. The process may include cyclization reactions facilitated by catalysts or specific reagents to form the benzothiazole ring . Industrial production methods often employ green chemistry principles to minimize environmental impact and enhance yield .
Chemical Reactions Analysis
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Scientific Research Applications
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the development of dyes, imaging agents, and other industrial products.
Mechanism of Action
The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in its biological activity by interacting with enzymes and proteins, leading to the inhibition of specific biochemical processes. The benzothiazole ring enhances its binding affinity to target molecules, contributing to its overall efficacy .
Comparison with Similar Compounds
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide can be compared with other benzothiazole derivatives such as:
Methyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate: This compound shares a similar sulfonyl group but differs in its overall structure and applications.
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylbutanamide: Another related compound with distinct functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it valuable for diverse applications.
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-3-21(4-2)26(23,24)13-5-6-14-15(11-13)25-17(19-14)20-16(22)12-7-9-18-10-8-12/h5-11H,3-4H2,1-2H3,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPPVCJHCYAHHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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